Spiro[4.5]dec-3-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
spiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-4-7-10(8-9)5-2-1-3-6-10/h4,7H,1-3,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNCHXFQVBSCOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(=O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Spiro 4.5 Dec 3 En 2 One and Its Derivatives
Foundational Cyclization Approaches to Spiro[4.5]dec-3-en-2-one
Traditional methods for constructing the spiro[4.5]decane skeleton have relied on robust and well-established cyclization reactions. These foundational approaches typically involve the formation of one of the rings onto a pre-existing carbocyclic structure through intramolecular bond formation.
The intramolecular cyclization of acyclic or monocyclic precursors represents a direct and effective strategy for assembling spirocyclic systems. A notable example is the intramolecular ipso-halocyclization of 4-(p-methoxyaryl)-1-alkynes, which yields 3-halospiro[4.5]trienones under mild conditions. researchgate.net This dearomative spirocyclization process utilizes electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to initiate the ring-closing cascade. researchgate.net The reaction proceeds via a 5-endo-dig cyclization pathway onto the electron-rich aromatic ring, forming the spirocyclic core. researchgate.net This method is valued for its operational simplicity and the high yields of the resulting functionalized spiro compounds. researchgate.netnih.gov
Another powerful strategy involves the Nazarov cyclization, a 4π-cationic electrocyclization of divinyl ketones. Efficient catalytic methods for this reaction have been developed to control stereochemistry. nih.gov For instance, a 1,6-conjugate addition of a nucleophile to a dienyl diketone can initiate a Nazarov cyclization, leading to highly substituted cyclopentenones that are key components of the spiro[4.5]decane system. nih.gov
The following table summarizes representative conditions for intramolecular cyclization leading to spiro[4.5]decanoid structures.
| Precursor Type | Reagents/Conditions | Product Type | Reference |
| 4-(p-Methoxyaryl)-1-alkyne | ICl, I₂, or Br₂ | 3-Halospiro[4.5]trienone | researchgate.net |
| Dienyl diketone | Lewis Acid or DABCO | Substituted Cyclopentenone | nih.gov |
The cyclization of 1,6-diketones is a classic approach to forming five-membered rings, a key step in the synthesis of the cyclopentanone (B42830) moiety of this compound. This transformation is typically achieved through an intramolecular aldol (B89426) condensation. The reaction involves the formation of an enolate from one ketone, which then attacks the carbonyl carbon of the second ketone, followed by dehydration to yield a cyclopentenone ring.
Recent advancements have expanded upon this concept. For example, dienyl diketones containing tethered acetates can undergo 1,6-conjugate addition-initiated cyclization cascades. nih.gov Depending on the catalyst used, different cyclization pathways can be accessed. A Lewis acid-catalyzed pathway incorporates a nucleophile to produce highly substituted cyclopentenones, while a metal-free cascade catalyzed by DABCO proceeds through a cyclic acetoxonium intermediate. nih.gov These methods provide access to complex spirocyclic structures with a high degree of control over stereochemistry. nih.gov
Contemporary Synthetic Routes to this compound Derivatives
Modern synthetic organic chemistry has introduced more sophisticated and efficient strategies for the construction of complex molecular architectures like spiro[4.5]decanes. These routes often offer higher atom economy, stereocontrol, and access to a wider diversity of derivatives.
N-acyliminium ions are highly reactive electrophilic intermediates that have been extensively used in the synthesis of nitrogen-containing compounds. clockss.orgsemanticscholar.org Their application in spirocyclization reactions provides a powerful tool for constructing aza-spirocycles, including derivatives of 1-azaspiro[4.5]dec-2-one. clockss.org
In a typical strategy, a precursor containing a nucleophilic moiety (such as an alkene or an aromatic ring) tethered to an N-acyliminium ion precursor (like a hydroxylactam) is treated with a Lewis or Brønsted acid. semanticscholar.orgclockss.org This generates the N-acyliminium ion in situ, which is then intramolecularly trapped by the nucleophile to form the spirocyclic system. clockss.org A synthetic strategy for 1-azaspiro[4.5]-7-decen-2-one based on this principle has been reported, where γ-pentenyl-γ-hydroxylactams are treated with TMSOTf to give the desired spirocycle as a single diastereomer in good yields. clockss.org The stereochemical outcome is controlled by the addition of the alkene to the N-acyliminium ion from the side opposite to a directing group, such as a dibenzylamino group. clockss.org This methodology is particularly useful for synthesizing the core structures of biologically active alkaloids like FR901483 and TAN1251D. clockss.org
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, have emerged as a highly efficient tool for generating molecular diversity. researchgate.netnih.govnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly construct complex molecular scaffolds. nih.gov
The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov This reaction has been ingeniously adapted for the synthesis of spirocyclic compounds. Often, the initial Ugi product is designed to undergo a subsequent intramolecular cyclization (a Ugi/post-condensation strategy) to furnish the final spirocyclic architecture. researchgate.net
For example, a library of polycyclic spiro compounds was generated by employing an Ugi reaction with chiral cyclic amino acids, benzyl (B1604629) isocyanide, and cyclic ketones. nih.govfrontiersin.org The resulting peptidomimetic Ugi adducts were then converted into complex spirocyclic scaffolds. nih.govfrontiersin.org In some cases, the cyclization can even occur partially during the multicomponent reaction itself. nih.govfrontiersin.org This approach allows for the creation of diverse libraries of spirocyclic amines with a high fraction of sp3 carbons, enhancing their drug-likeness. researchgate.net The versatility of the Ugi reaction allows for the introduction of multiple points of diversity, making it an invaluable tool in medicinal chemistry and diversity-oriented synthesis. researchgate.netresearchgate.net
The following table details a representative Ugi-based synthesis of a spirocyclic scaffold.
| Amine Component | Carbonyl Component | Isocyanide | Carboxylic Acid | Post-Reaction Condition | Product Type | Reference |
| Aniline | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | Phenylpropiolic acid | Bromine-mediated ipso-cyclization | 3-Bromoazaspiro[4.5]trienone | researchgate.net |
| Chiral cyclic amino acid | Cyclic ketone | Benzyl isocyanide | N/A (intramolecular) | DBU cyclization | Polycyclic spiro scaffold | nih.govfrontiersin.org |
Annulation Reactions for Spirocyclic Frameworks
Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are a powerful tool for constructing spirocyclic systems. Various strategies, including cycloadditions and addition-cyclization sequences, have been developed to create the spiro[4.5]decane skeleton.
The [3+2] annulation, a type of cycloaddition reaction, is an effective method for constructing five-membered rings. This strategy has been successfully applied to the synthesis of spiro[4.5]decane derivatives. A notable example is the diastereoselective synthesis of 2-amino-spiro[4.5]decane-6-ones through a [3+2] cycloaddition of cyclopropylamines with olefins. mdpi.com This reaction is achieved through the synergistic action of photocatalysis and organocatalysis, specifically using phosphoric acid as a catalyst. mdpi.com The method is characterized by its mild, metal-free conditions and high atom economy, aligning with the principles of green chemistry. mdpi.com
The reaction proceeds with high diastereoselectivity, achieving ratios up to 99:1. mdpi.com Furthermore, the methodology demonstrates good substrate scope, allowing for the synthesis of various [4.4], [4.5], and [4.6] spirocyclic compounds by altering the ring size of the starting materials. mdpi.com This approach provides a modern and efficient route to functionalized spiro[4.5]decane cores.
Another relevant strategy involves the 1,3-dipolar cycloaddition of azomethine ylides, generated in situ from the decarboxylative condensation of isatins and α-amino acids, with 3-alkenyl oxindoles. rsc.org This microwave-assisted, catalyst-free protocol efficiently yields pyrrolidine-fused bis-spiro oxindole (B195798) derivatives, demonstrating the versatility of [3+2] cycloadditions in creating complex spiro structures. rsc.org
Ipso-annulation is a specialized type of annulation reaction where a new ring is formed at a substituted position (the ipso position) of an aromatic ring, leading to dearomatization and the creation of a spirocyclic center. This has emerged as a powerful strategy for synthesizing spiro[4.5]decane frameworks.
A copper-catalyzed ipso-annulation of N-(p-methoxyaryl)propiolamides with 1,3-diketones has been developed for the assembly of diketoalkylated spiro[4.5]trienones. researchgate.net This reaction involves an oxidative dearomatization process, utilizing ammonium (B1175870) persulfate as the oxidant. The methodology is noted for its mild conditions and broad substrate scope. researchgate.net The resulting diketoalkyl functionality can be further transformed, for instance, into a 3-pyrazoyl spiro-trienone, highlighting the synthetic utility of the products. researchgate.net This protocol represents a significant advance in creating highly functionalized spirocycles by directly engaging an aromatic ring in the cyclization process. researchgate.net
| Catalyst/Oxidant | Substrates | Product Type | Key Features | Reference |
| Copper / (NH₄)₂S₂O₈ | N-(p-methoxyaryl)propiolamides, 1,3-diketones | Diketoalkylated spiro[4.5]trienones | Oxidative dearomatization, Mild conditions | researchgate.net |
The double Michael addition, or double conjugate addition, is a tandem reaction that forms two new carbon-carbon bonds and a ring in a single synthetic operation. This strategy is particularly effective for constructing six-membered rings, making it well-suited for the synthesis of the cyclohexane (B81311) portion of the spiro[4.5]decane skeleton. The reaction typically involves the addition of a nucleophile to a divinyl ketone or a similar "Michael acceptor" that can undergo two consecutive additions. researchgate.netmasterorganicchemistry.com
A direct application of this strategy is the chemoselective double Michael addition of indolin-2-one to divinyl ketones, which provides a simple, one-step route to 2,6-diarylspiro[cyclohexane-1,3'-indoline]-2',4-diones. researchgate.net This reaction creates a spirocyclic system where a cyclohexane-1,4-dione ring is fused at the 3-position of an oxindole. Although not producing this compound itself, this method establishes the spiro[cyclohexane-indoline] core, which is structurally related.
In another variation, a Pd(II)-catalyzed double 1,4-addition of an in situ-generated azlactone intermediate to a dienone is used to form spirocyclic azlactones. nih.gov This enantioselective process, considered a formal [5+1] cycloaddition, yields spirocycles with up to three contiguous stereocenters. nih.gov These spirocyclic azlactones serve as valuable precursors for synthesizing cyclic quaternary amino acids. nih.gov The viability of double Michael additions is also demonstrated with synthetic equivalents of the Nazarov reagent, which, when reacted with α,β-unsaturated carbonyl compounds, can construct highly functionalized cis-decalin systems. ub.edu
| Nucleophile | Michael Acceptor | Catalyst/Conditions | Product | Reference |
| Indolin-2-one | Divinyl ketones | Potassium hydroxide | Spiro[cyclohexane-1,3'-indoline]-2',4-diones | researchgate.net |
| Azlactone intermediate | Dienones | Pd(II)-catalyst | Spirocyclic azlactones | nih.gov |
| Lactams | Silylated Nazarov reagent equivalent | Cs₂CO₃ | Pentacyclic yohimbinone-type systems | ub.edu |
Catalytic Synthesis Protocols
Catalysis plays a pivotal role in the modern synthesis of spiro[4.5]decane frameworks, enabling efficient, selective, and often asymmetric construction of these complex structures under mild conditions.
Metal-Catalyzed Reactions: A gold(I)-catalyzed vinylogous Conia-ene reaction has been developed to construct densely functionalized spiro[4.5]deca-1,6-diene-8-ones from readily available 4-alkyne tethered cyclohex-2-enones. researchgate.net This atom-economic reaction proceeds under mild conditions with a wide substrate scope, affording yields between 52-81%. researchgate.net
Ring-closing metathesis (RCM) is another powerful catalytic tool. The synthesis of 8-methylenethis compound has been achieved via an RCM reaction of a hydroxydiene precursor using Grubbs' catalyst, followed by oxidation of the resulting spiro alcohol. niscpr.res.in The RCM step itself proceeds with high efficiency, yielding the spiro alcohol in 96% yield. niscpr.res.in
Palladium catalysis has been employed in the asymmetric synthesis of spiro[4.5]-1-one compounds and in the formation of spirocyclic azlactones via a double Michael addition, showcasing its versatility in creating chiral spirocenters. nih.gov
Organocatalysis and Photocatalysis: Synergistic catalysis, combining photocatalysis with organocatalysis, provides a modern approach to spirocycle synthesis. The [3+2] cycloaddition of N-cyclopropylanilines with 2-methylene-tetrahydronaphtalene-1-ones to give 2-amino-spiro[4.5]decane-6-ones is achieved using an organic phosphoric acid catalyst in conjunction with visible light, avoiding the need for metal photocatalysts. mdpi.com This method is noted for its high diastereoselectivity and adherence to green chemistry principles. mdpi.com
| Catalyst System | Reaction Type | Precursors | Product | Yield | Reference |
| Au(I) | Vinylogous Conia-ene | 4-alkyne tethered cyclohex-2-enones | Spiro[4.5]deca-1,6-diene-8-ones | 52-81% | researchgate.net |
| Grubbs' Catalyst | Ring-Closing Metathesis | Acyclic hydroxydiene | 8-Methylenespiro[4.5]dec-3-en-2-ol | 96% | niscpr.res.in |
| Phosphoric Acid / Visible Light | [3+2] Cycloaddition | N-cyclopropylanilines, 2-methylene-tetrahydronaphtalene-1-ones | 2-Amino-spiro[4.5]decane-6-ones | - | mdpi.com |
| Pd(II) | Double Michael Addition | Azlactone, Dienone | Spirocyclic azlactones | - | nih.gov |
| Copper | Ipso-Annulation | N-(p-methoxyaryl)propiolamides, 1,3-diketones | Spiro[4.5]trienones | - | researchgate.net |
Ring-Closing Metathesis (RCM) for Spiro[4.5]decanes
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide variety of cyclic and macrocyclic compounds, including the spiro[4.5]decane skeleton. arkat-usa.orgwikipedia.org This reaction, catalyzed by ruthenium complexes such as Grubbs' catalysts, facilitates the formation of a carbon-carbon double bond with the concomitant release of a small volatile molecule, typically ethylene. wikipedia.orgorganic-chemistry.org The driving force for the reaction is often the entropically favored formation of a more stable cyclic system. organic-chemistry.org
A notable application of RCM in the synthesis of spiro[4.5]decanes was demonstrated in the formal total synthesis of acorone (B159258) and isoacorones. semanticscholar.orgniscpr.res.in The key step involved the RCM of a diene precursor to construct the five-membered ring of the spiro[4.5]decane system. niscpr.res.in This strategy highlights the efficiency of RCM in forming sterically congested quaternary spirocenters.
| Catalyst | Substrate | Product | Yield (%) | Reference |
| Grubbs' I Catalyst | Diene precursor for acorone synthesis | Spiro[4.5]decane intermediate | Not specified | niscpr.res.in |
This table illustrates the application of Ring-Closing Metathesis in the synthesis of spiro[4.5]decane systems, highlighting the catalyst used and the transformation achieved.
Palladium-Catalyzed Cascade Cyclizations
Palladium-catalyzed cascade cyclizations represent a highly efficient strategy for the construction of complex molecular architectures, including spirocyclic systems. rsc.org These reactions involve a sequence of intramolecular transformations, often initiated by an oxidative addition of a palladium(0) complex to a suitable substrate, followed by a series of cyclization and bond-forming events. nih.govprinceton.edu This approach allows for the rapid assembly of polycyclic structures from relatively simple starting materials in a single synthetic operation. rsc.orgrsc.org
In the context of spiro[4.5]decane synthesis, palladium-catalyzed cascade reactions can be designed to form the spirocyclic framework with high levels of control over stereochemistry. For instance, a Narasaka–Heck type cyclization followed by C–H activation and a [4 + 2] annulation has been developed for the synthesis of spirocyclic pyrrolines. nih.gov While not directly yielding this compound, this methodology demonstrates the potential of palladium catalysis in constructing spiro[4.5] systems through a cascade process. The key to these transformations is the ability of the palladium catalyst to orchestrate a series of bond-forming events in a controlled manner. princeton.edu
Electrochemical Synthesis of Spiro[4.5]trienones via Dearomative Spirocyclization
Electrochemical synthesis offers a green and sustainable alternative to traditional chemical methods for the construction of complex molecules. researchgate.net In recent years, electrochemical dearomative spirocyclization has emerged as a powerful tool for the synthesis of spiro[4.5]trienones. rsc.orgresearchgate.netacs.org This method avoids the need for external chemical oxidants and often proceeds under mild reaction conditions. researchgate.netresearchgate.net
The reaction typically involves the radical-initiated dearomative spirocyclization of suitable precursors, such as alkynes with diselenides or N-arylpropiolamides. researchgate.netrsc.org The process is often mediated by catalysts like ferrocene (B1249389) (Cp2Fe), which facilitates the generation of radical intermediates. rsc.orgacs.org This methodology has been successfully applied to the synthesis of a diverse array of phosphorylated and selenated azaspiro[4.5]di/trienones with good diastereoselectivity. rsc.orgresearchgate.net
| Precursor | Mediator/Catalyst | Product | Yield (%) | Reference |
| Alkynes and Diselenides | - | Selenation spiro[4.5]trienones | Moderate to good | researchgate.net |
| N-arylpropiolamides | Cp2Fe | Phosphorylated azaspiro[4.5]trienones | Not specified | rsc.org |
| Alkynes and Dimethyl 2-benzylmalonates | Cp2Fe | Spiro[4.5]deca-trienones | Satisfactory | acs.org |
This interactive table summarizes various electrochemical approaches to Spiro[4.5]trienones, detailing the precursors, catalysts, and outcomes of the reactions.
Grignard Reaction Applications in Spiro Compound Synthesis
The Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry, involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. organic-chemistry.orgchemguide.co.uk This versatile reaction can be employed in the synthesis of spiro compounds by carefully designing substrates that can undergo intramolecular cyclization following the initial Grignard addition. orgsyn.org
While direct application to this compound synthesis is not extensively documented, the principles of the Grignard reaction can be applied to construct the spiro[4.5]decane framework. For example, a suitably functionalized cyclohexanone (B45756) derivative could be reacted with a Grignard reagent containing a latent cyclopentyl precursor. Subsequent intramolecular reactions, such as an acid-catalyzed cyclization and dehydration, could then lead to the formation of the spirocyclic system. The Grignard reagent's ability to act as a strong nucleophile is key to forming the initial carbon-carbon bond necessary for the spirocyclization. tamu.edu
Claisen Rearrangement Protocols for Spiro[4.5]decanes
The Claisen rearrangement is a powerful and reliable sigmatropic rearrangement for the formation of carbon-carbon bonds. thieme-connect.com It has been effectively utilized in the stereoselective synthesis of functionalized spiro[4.5]decanes. thieme-connect.comnih.gov This pericyclic reaction involves the rsc.orgrsc.org-sigmatropic rearrangement of an allyl vinyl ether, which can be generated in situ from an allylic alcohol.
In the synthesis of spiro[4.5]decanes, a bicyclic dihydropyran substituted at the 4-position can undergo a highly stereoselective Claisen rearrangement to afford the spiro[4.5]decane framework. thieme-connect.com The stereoselectivity of the rearrangement is often high, allowing for the controlled formation of specific diastereomers. This methodology has been successfully applied to the total synthesis of axane sesquiterpenes like gleenol (B1239691) and axenol, where a multi-functionalized spiro[4.5]decane was obtained as a single diastereomer in excellent yield. nih.gov
| Substrate | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| 4-Substituted bicyclic dihydropyran | Functionalized spiro[4.5]decane | >95% | Moderate | thieme-connect.com |
| Precursor for gleenol and axenol synthesis | Multi-functionalized spiro[4.5]decane | Single diastereomer | Excellent | nih.gov |
This table presents data on the Claisen rearrangement for synthesizing spiro[4.5]decanes, focusing on the stereochemical outcomes and yields.
Stereoselective and Asymmetric Synthesis of this compound Analogs
The biological activity of spiro[4.5]decane-containing natural products is often dependent on their specific stereochemistry. Therefore, the development of stereoselective and asymmetric synthetic methods is of paramount importance for accessing enantiomerically pure or enriched analogs for further investigation.
Strategies for Diastereoselective Synthesis
Diastereoselective synthesis aims to control the formation of one diastereomer over another. Several strategies have been employed for the diastereoselective synthesis of spiro[4.5]decane analogs. These strategies often rely on substrate control, where the inherent stereochemistry of the starting material dictates the stereochemical outcome of the reaction.
One effective approach involves the use of synergistic photocatalysis and organocatalysis for the [3 + 2] cycloaddition of cyclopropylamines with olefins to synthesize 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity (up to 99:1). mdpi.com Another strategy utilizes an organobase-catalyzed Michael-Michael-acetalization cascade to produce 1,3-indandione-fused spiro[4.5]decane scaffolds with excellent diastereocontrol. ntnu.edu.tw Furthermore, the intramolecular Schmidt reaction of ketones and alkyl azides has been used to synthesize 2-amino-spiro[4.5]decane-6-ones. mdpi.com These examples underscore the power of modern synthetic methodologies in achieving high levels of diastereoselectivity in the construction of complex spirocyclic systems.
Retrosynthetic Analysis of Target Molecules Incorporating the this compound Core
The spiro[4.5]decane skeleton is a common feature in a number of sesquiterpenoid natural products, many of which exhibit interesting biological activities. The retrosynthetic analysis of these complex molecules often reveals a strategic reliance on precursors that either are or can be readily derived from a this compound core. This highlights the importance of this specific structural unit as a key building block in synthetic planning.
A prominent class of natural products featuring the spiro[4.5]decane framework are the spirovetivane sesquiterpenes, which include compounds like β-vetivone and lubiminol. The synthesis of a key synthon for spirovetivanes often involves the construction of a spiro[4.5]decane ring system. tandfonline.com For example, the synthesis of (-)-β-vetivone has been accomplished via an asymmetric total synthesis that proceeds through an enantiomerically pure vinylic sulfoxide, showcasing a sophisticated approach to controlling the stereochemistry of the spirocenter. acs.org
The retrosynthetic disconnection of a typical spirovetivane, such as β-vetivone, can illustrate the strategic importance of a spiro[4.5]decenone intermediate.
Retrosynthetic Analysis of β-Vetivone:
In this simplified analysis, β-vetivone can be conceptually disconnected through functional group interconversions to a key intermediate, a substituted this compound derivative. This intermediate, in turn, can be envisioned as arising from an intramolecular aldol condensation of a suitable dicarbonyl precursor. masterorganicchemistry.comyoutube.com This strategic disconnection highlights how the this compound core serves as a central organizing element in the synthetic plan.
Another relevant class of natural products is the acorane sesquiterpenes, characterized by a spiro[4.5]decane framework with a different substitution pattern. The retrosynthetic analysis of acoranes also points to the utility of spirocyclic enone intermediates.
The following table details target molecules whose retrosynthesis can involve a this compound or a closely related intermediate.
Table 2: Target Molecules and the Role of the this compound Core in their Retrosynthesis| Target Molecule | Natural Product Class | Key Retrosynthetic Disconnection | Precursor related to this compound |
|---|---|---|---|
| β-Vetivone | Spirovetivane Sesquiterpene | Intramolecular Aldol Condensation | Substituted Spiro[4.5]decenone |
| Lubiminol | Spirovetivane Sesquiterpene | Cyclization of an acyclic precursor | Functionalized Spiro[4.5]decanone |
| Acorone | Acorane Sesquiterpene | Robinson Annulation | Spirocyclic enone |
The collective syntheses of various spiro[4.5]decane-containing sesquiterpenoids, such as α- and β-vetispirenes and agarospirol, have been accomplished from a versatile intermediate, 2,10-dimethylspiro[4.5]dec-1-en-6-one, which underscores the strategic importance of such spirocyclic enones in natural product synthesis. researchgate.net These examples firmly establish the this compound core as a valuable and strategic building block in the synthesis of complex natural products.
Elucidation of Chemical Reactivity and Reaction Mechanisms of Spiro 4.5 Dec 3 En 2 One
Oxidation Pathways and Products
The oxidation of Spiro[4.5]dec-3-en-2-one and related cyclic enones can proceed through several pathways, yielding a range of functionalized products. The presence of both a carbon-carbon double bond and an allylic position provides multiple sites for oxidative transformation.
One key transformation is the epoxidation of the double bond. The treatment of cyclic enones with hydrogen peroxide in the presence of a chiral primary amine salt catalyst can produce oxabicyclo[n.1.0] compounds with high enantioselectivity (92-99% ee). mdpi.com This reaction adds an epoxide ring across the C3-C4 double bond, offering a route to chiral, functionalized spirocycles.
Another pathway involves oxidation at the allylic position (C5) or the γ-position of the enone system. Methods such as the Riley oxidation or visible-light-induced hydrogen-atom transfer (HAT) can introduce a hydroxyl group at this position, a challenging yet valuable transformation. researchgate.net Furthermore, palladium-catalyzed oxidative dehydrogenation can convert saturated ketones into 1,4-enediones using molecular oxygen as the oxidant, a reaction that could potentially be applied to derivatives of the target molecule. organic-chemistry.org
A summary of potential oxidation reactions is presented below.
| Oxidation Reaction | Reagents | Product Type | Key Features |
| Epoxidation | Hydrogen Peroxide, Chiral Amine Salt | Epoxide (Oxabicyclo derivative) | High enantioselectivity (up to 99% ee). mdpi.com |
| γ-Hydroxylation | SeO₂, Visible Light/HAT catalyst | γ-Hydroxy Enone | Direct functionalization of a C(sp³)–H bond. researchgate.net |
| Dehydrogenation | Pd(OH)₂/C, t-BuOOH | 1,4-Enedione | Converts α,β-enones into 1,4-enediones. organic-chemistry.org |
Reduction Processes and Derivatives
The reduction of the enone moiety in this compound can be achieved with high chemo- and stereoselectivity, targeting either the carbon-carbon double bond (conjugate reduction) or the carbonyl group.
Catalytic transfer hydrogenation offers an effective method for the conjugate reduction of the double bond. Using organocatalysts like imidazolidinones in conjunction with a Hantzsch ester as the hydrogen source, β,β-substituted α,β-unsaturated cycloalkenones can be reduced to the corresponding saturated ketones with high enantioselectivity. researchgate.netprinceton.edu This method is applicable to five-, six-, and seven-membered ring systems. princeton.edu Alternatively, transition metal catalysts, such as cationic Rh(I) complexes, can achieve highly enantioselective hydrogenation of cyclic enones. nih.gov
Reduction of the carbonyl group can be accomplished using standard hydride reagents. For more complex spiro[4.5]decane systems, specific diastereoselective reductions have been employed. For instance, in the total synthesis of the sesquiterpene gleenol (B1239691), a diastereoselective reduction of a spiro[4.5]decanone derivative was achieved under Birch conditions (sodium in liquid ammonia). nih.gov For related spiro systems, sodium borohydride (B1222165) has been used to reduce imine functionalities, and catalytic hydrogenation is effective for removing protecting groups like benzyl (B1604629) groups. wikipedia.org
Nucleophilic Substitution Patterns
While classic nucleophilic substitution is not characteristic of the enone system, this compound readily undergoes nucleophilic conjugate addition (also known as 1,4-addition or Michael addition). wikipedia.org In this reaction, a nucleophile attacks the β-carbon (C4) of the α,β-unsaturated ketone. This is the predominant pattern of reactivity for nucleophiles with this system, driven by the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.com
The electrophilicity of the β-carbon is enhanced by the electron-withdrawing nature of the conjugated carbonyl group. A wide variety of nucleophiles can participate in this reaction, including:
Carbon Nucleophiles: Enolates derived from malonates, β-ketoesters, and β-cyanoesters. wikipedia.org
Heteroatom Nucleophiles: Amines, thiols, and alcohols. acs.org
This reaction is a cornerstone for C-C and C-heteroatom bond formation, allowing for extensive derivatization at the C4 position. The resulting product is a substituted Spiro[4.5]decan-2-one.
Alkylation and Cyclization Reactions as Modes of Derivatization
Alkylation and cyclization reactions are powerful strategies for constructing and derivatizing the spiro[4.5]decane framework. These reactions can establish the core spirocyclic structure or add further complexity to it.
Alkylation: Direct alkylation of spiro[4.5]decanone derivatives can be challenging. Alternative methods are often employed, such as the installation of an isopropyl group via a ketene (B1206846) dithioacetal intermediate during the synthesis of gleenol and axenol. nih.gov
Cyclization: Several advanced cyclization strategies have been developed:
Claisen Rearrangement: A acs.orgacs.org-sigmatropic rearrangement of bicyclic 2-(alkenyl)dihydropyrans can produce highly functionalized spiro[4.5]decanes with excellent yield and stereoselectivity. researchgate.net
Conia-Ene Reaction: An Au(I)-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones provides an atom-economical route to densely functionalized spiro[4.5]deca-1,6-diene-8-ones. researchgate.net
Oxidative Annulation: Rhodium(III)-catalyzed dearomatizing oxidative annulation of 2-alkenylphenols with alkynes is another effective method for synthesizing spirocyclic enones. worktribe.com
Intramolecular C-Acylation: Nickel-catalyzed intramolecular addition of lactone enolates to aryl nitriles can forge 5-, 6-, and 7-membered rings to create α-spirocyclic lactones. acs.org
Radical-Initiated Transformations
Radical reactions provide a potent means for the synthesis of the spiro[4.5]decane skeleton, often proceeding through elegant cascade mechanisms that build molecular complexity rapidly.
A key example is the ketyl radical-mediated tandem cyclization. nih.gov The use of samarium(II) iodide (SmI₂) promotes the cyclization of ω-alkynyl carbonyl compounds that also contain an activated alkene. This process generates spiro[4.5]decanes with high stereoselectivity. nih.gov
Visible-light photoredox catalysis has also emerged as a powerful tool. acs.org This strategy can initiate radical addition/dearomative cyclization tandem reactions to construct spirocycles. acs.org For instance, the ortho-dearomative cyclization of diethyl 2-bromo-2-(2-methoxybenzyl) malonates with alkynes under visible light yields o-spiro[4.5]decanes. acs.org Another approach involves a cascade of radical cyclization followed by a (hetero)aryl migration to produce spirocyclic vinyl sulfones. nih.gov These photocatalytic methods are valued for their mild conditions and alignment with green chemistry principles. mdpi.com
Mechanistic Studies of Spiroformation Reactions (e.g., pinacol-pinacolone rearrangements, acyloin condensation mechanisms)
The formation of the spiro[4.5]decane ketone core can be understood through classic organic reactions that are well-suited for ring formation.
Pinacol-Pinacolone Rearrangement: This acid-catalyzed rearrangement converts a 1,2-diol into a ketone through a 1,2-migration. byjus.com It is a valuable method for converting cyclic diols into spirocyclic ketones. unacademy.com The mechanism involves four key steps:
Protonation of a hydroxyl group by acid. byjus.com
Loss of water to form a stable carbocation. byjus.com
Migration of an alkyl group from the adjacent carbon to the carbocation center. In the context of spirocycle formation, this migration often involves one of the rings, leading to ring expansion and the creation of the spiro center. wikipedia.orgorganic-chemistry.org
Deprotonation of the resulting oxonium ion to yield the final ketone product. byjus.com
Acyloin Condensation: This is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxyketone (an acyloin). wikipedia.org The intramolecular version of this reaction is particularly effective for forming rings. The mechanism proceeds via a radical pathway:
Electron transfer from sodium to the ester's carbonyl carbon forms a radical anion. bspublications.netpw.live
Dimerization of two radical anions. bspublications.net
Elimination of two alkoxy groups to produce a 1,2-diketone intermediate. wikipedia.orgpw.live
Further reduction by sodium yields a sodium enediolate. wikipedia.org
Acidic workup gives an enediol, which tautomerizes to the stable α-hydroxyketone product. pw.live
This method is highly effective for synthesizing 10-membered or larger rings and is favored because the two ends of the diester substrate are thought to adsorb to the surface of the sodium metal, promoting intramolecular cyclization. wikipedia.orgpw.live
Investigations of 1,4-Additions in Polycyclic Derivative Formation
As established, 1,4-addition (Michael addition) is a primary mode of reactivity for this compound. This reaction is frequently employed to build more complex polycyclic and highly functionalized derivatives.
The direct, asymmetric vinylogous Michael addition of cyclic enones to electrophiles like nitroalkenes has been achieved using chiral primary amine organocatalysis. nih.gov This reaction proceeds via a dienamine intermediate, allowing for selective functionalization at the γ-position of the enone system and creating two new stereocenters with high enantiomeric purity. nih.gov
Domino reactions that begin with a 1,4-addition are particularly powerful. For example, a copper-catalyzed conjugate borylation can be followed by an intramolecular Mannich cyclization. mdpi.com Another sequence is the Robinson annulation, a classic tandem reaction that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a new six-membered ring. While not specific to the spiro[4.5]decane system in the cited literature, the principle is directly applicable for constructing additional rings onto the core structure. The versatility of the Michael reaction allows for the addition of a wide range of nucleophiles, making it a key step in the synthesis of complex natural products and other advanced molecular targets. wikipedia.org
Advanced Spectroscopic and Structural Elucidation for Spiro 4.5 Dec 3 En 2 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both proton and carbon-13 spectra, a detailed molecular structure can be pieced together.
Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. For a typical Spiro[4.5]dec-3-en-2-one scaffold, distinct signals are expected for the vinylic protons, the aliphatic protons on both the five-membered and six-membered rings, and any protons adjacent to the carbonyl group.
The chemical shifts (δ) are influenced by the electronic environment of the protons. Protons on the double bond (vinylic protons) are deshielded and appear downfield, typically in the range of 5.5-7.5 ppm. Protons alpha to the carbonyl group are also deshielded and are generally found between 2.0 and 2.5 ppm. The remaining aliphatic protons on the spirocyclic system will resonate further upfield, usually between 1.0 and 2.0 ppm.
In the case of substituted derivatives, such as 2'-amino-spiro[4.5]decane-6-ones, the complexity of the spectrum increases, but also provides more detailed structural information through spin-spin coupling patterns. For instance, in (2′S′,5R′)-2′-(phenylamino)-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,1′-cyclopentan]-4-one, a complex spirocyclic system, the proton signals are spread across a wide range, reflecting the diverse electronic environments. mdpi.com
Table 1: Representative ¹H NMR Data for a Spiro[4.5]decane Derivative (Data for (2′S′,5R′)-2′-(phenylamino)-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,1′-cyclopentan]-4-one) mdpi.com
| Proton Environment | Chemical Shift (δ, ppm) |
| Aromatic CH | 7.41 (d, J = 5.3 Hz, 1H), 7.13–7.01 (m, 3H) |
| Aromatic CH | 6.60 (t, J = 7.3 Hz, 1H), 6.56–6.48 (m, 2H) |
| CH-N | 4.77 (dd, J = 9.3, 7.3 Hz, 1H) |
| NH | 3.62 (s, 1H) |
| Aliphatic CH₂ | 3.07–2.96 (m, 2H) |
| Aliphatic CH | 2.36 (dtd, J = 9.4, 6.4, 3.0 Hz, 1H) |
| Aliphatic CH | 2.15 (ddd, J = 13.4, 9.6, 7.0 Hz, 1H) |
| Aliphatic CH₂ | 2.01–1.90 (m, 2H), 1.86–1.66 (m, 3H), 1.53–1.42 (m, 1H) |
This table is interactive. You can sort and filter the data.
For example, in the derivative (2′S′,5R′)-2′-((4-fluorophenyl)amino)-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,1′-cyclopentan]-4-one, the carbonyl carbon appears at 196.65 ppm. mdpi.com The carbons of the thiophene (B33073) and phenyl rings appear in the aromatic region, while the aliphatic carbons of the spiro system are found at higher field strengths.
Table 2: Representative ¹³C NMR Data for a Spiro[4.5]decane Derivative (Data for (2′S′,5R′)-2′-((4-fluorophenyl)amino)-6,7-dihydro-4H-spiro[benzo[b]thiophene-5,1′-cyclopentan]-4-one) mdpi.com
| Carbon Environment | Chemical Shift (δ, ppm) |
| C=O | 196.65 |
| Aromatic C-F | 155.41 (d, J = 234.4 Hz) |
| Aromatic C | 154.29, 144.04, 135.93, 125.67, 123.31 |
| Aromatic C-H | 115.73 (d, J = 22.2 Hz), 113.60 (d, J = 7.3 Hz) |
| CH-N | 57.63 |
| Spiro C | 53.56 |
| Aliphatic CH₂/CH | 35.46, 34.37, 30.51, 22.45, 21.94 |
This table is interactive. You can sort and filter the data.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer valuable structural clues.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. The solvent evaporates, leaving behind protonated molecules [M+H]⁺ or other adducts. This method typically results in minimal fragmentation, making the molecular ion peak easily identifiable. For derivatives of this compound containing polar functional groups, such as amino or hydroxyl groups, ESI-MS is an effective method for determining the molecular weight with high accuracy. For instance, various amino-spiro[4.5]decane derivatives have been successfully characterized using high-resolution mass spectrometry with ESI, confirming their elemental composition. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like many spiro[4.5]decane derivatives. In GC-MS, the sample is vaporized and separated based on its boiling point and polarity in the GC column before being ionized and detected by the mass spectrometer.
The electron ionization (EI) mode, commonly used in GC-MS, is a high-energy process that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is a characteristic fingerprint of the compound. For the spiro[4.5]decane framework, characteristic fragmentation pathways often involve cleavages of the rings, leading to stable carbocation fragments. For example, the GC-MS of a related compound, Spiro[4.5]dec-1-ene, shows a prominent peak at m/z 93, along with other significant fragments at m/z 80 and 79, which can be attributed to the fragmentation of the spirocyclic system. nih.gov
Table 3: Key GC-MS Fragments for Spiro[4.5]dec-1-ene nih.gov
| Fragment (m/z) | Relative Intensity |
| 93 | Base Peak |
| 80 | High |
| 79 | High |
This table is interactive. You can sort and filter the data.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds present.
For this compound, the most prominent and diagnostic absorption band would be the stretching vibration of the carbonyl group (C=O). As an α,β-unsaturated ketone, the conjugation of the double bond with the carbonyl group lowers the frequency of the C=O stretch compared to a saturated ketone. This absorption is typically strong and sharp, appearing in the range of 1665-1710 cm⁻¹. Another key absorption would be the C=C stretching vibration of the alkene, which is generally found in the 1600-1680 cm⁻¹ region. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The vapor phase IR spectrum of a related compound, 6,6-Dimethyl-1,4-dioxa-spiro[4.5]dec-7-ene, shows characteristic C-H and C-O stretching frequencies that help in its structural identification. spectrabase.com
Table 4: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |
| Carbonyl | C=O stretch | 1665 - 1710 |
| Alkene | C=C stretch | 1600 - 1680 |
| Vinylic C-H | C-H stretch | 3000 - 3100 |
| Aliphatic C-H | C-H stretch | 2850 - 3000 |
This table is interactive. You can sort and filter the data.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared against the calculated theoretical percentages derived from the proposed molecular formula. A close correlation between the experimental and calculated values serves as a crucial validation of the compound's empirical and, subsequently, its molecular formula.
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 19 | 228.19 | 61.79 |
| Hydrogen | H | 1.01 | 22 | 22.22 | 6.02 |
| Chlorine | Cl | 35.45 | 2 | 70.90 | 19.20 |
| Oxygen | O | 16.00 | 3 | 48.00 | 12.99 |
| Total | 369.31 | 100.00 |
The validation process would involve comparing these calculated percentages with the results obtained from instrumental analysis, typically using a CHN analyzer. A close agreement, generally within ±0.4%, is considered a confirmation of the proposed molecular formula.
X-ray Single-Crystal Diffraction for Absolute Configuration and Stereochemistry
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the absolute configuration of stereocenters, which is crucial for understanding the stereochemistry of chiral molecules like many this compound derivatives.
The crystal structure of a representative derivative, 4-Butoxy-3-(2,4-dichlorophenyl)-1-oxathis compound , has been determined, offering detailed insights into its solid-state conformation. The analysis revealed that the cyclohexane (B81311) ring within the spiro system adopts a stable chair conformation. The plane of the furan (B31954) ring is oriented at a dihedral angle of 81.88 (2)° with respect to the dichlorophenyl ring.
The detailed crystallographic data for this compound are summarized in the interactive table below.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂Cl₂O₃ |
| Molecular Weight (g/mol) | 369.27 |
| Crystal System | Orthorhombic |
| Space Group | P2₁/n |
| Unit Cell Dimension a (Å) | 15.177 (3) |
| Unit Cell Dimension b (Å) | 13.735 (3) |
| Unit Cell Dimension c (Å) | 17.497 (4) |
| Unit Cell Volume (ų) | 3647.4 (13) |
| Molecules per Unit Cell (Z) | 8 |
| Radiation Source | Mo Kα |
| Temperature (K) | 113 (2) |
| Crystal Size (mm) | 0.18 × 0.14 × 0.10 |
This comprehensive crystallographic data not only confirms the connectivity of the atoms within the molecule but also provides the definitive stereochemical and conformational arrangement in the solid state. Such detailed structural information is invaluable for structure-activity relationship studies and for understanding the molecule's interactions in a biological or chemical system.
Computational and Theoretical Chemistry Studies of Spiro 4.5 Dec 3 En 2 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic structure and geometry of molecules. These methods allow for the prediction of various chemical properties from first principles.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. By approximating the electron density of a system, DFT can accurately calculate the molecule's energy and forces, allowing for a geometry optimization process that minimizes the total energy.
For Spiro[4.5]dec-3-en-2-one, a DFT calculation, typically using a functional like B3LYP with a basis set such as 6-31G*, would yield precise bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the strain and conformation of the fused five- and six-membered rings.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Conceptual) This table is conceptual and demonstrates the type of data obtained from a DFT geometry optimization.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C=C | ~1.34 Å |
| Bond Angle | C-C(spiro)-C | ~109.5° |
| Dihedral Angle | H-C-C-H (cyclohexane ring) | ~55° (Chair conformation) |
Analysis of Electronic Descriptors and Charge Distribution
The electronic properties of a molecule are key to its reactivity. Quantum chemical calculations can determine several important electronic descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity; a smaller gap often correlates with higher reactivity. nih.gov
Other calculated descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Electronegativity (χ): The power to attract electrons.
Furthermore, charge distribution analysis (e.g., Mulliken or Natural Bond Orbital population analysis) can pinpoint which atoms in this compound are electron-rich (nucleophilic) or electron-poor (electrophilic), highlighting likely sites for chemical attack.
Table 2: Conceptual Electronic Descriptors for this compound This table illustrates the kind of data generated from electronic structure calculations.
| Descriptor | Symbol | Typical Calculated Value (eV) | Significance |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.5 | Nucleophilicity / Electron-donating ability |
| LUMO Energy | ELUMO | -1.2 | Electrophilicity / Electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 5.3 | Chemical reactivity and stability |
| Chemical Hardness | η | 2.65 | Resistance to deformation of electron cloud |
Energy Calculations for Chemical Reactivity Insights
Total energy calculations provide fundamental information about the stability of a molecule. By comparing the calculated total energies of different isomers or conformers, the most thermodynamically stable form can be identified. For this compound, this would involve comparing the energies of different twist or chair conformations of the cyclohexane (B81311) ring.
Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be computed. These values are essential for predicting the spontaneity and equilibrium position of chemical reactions involving the spiro compound.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For the synthesis or transformation of this compound, theoretical calculations can be used to model the entire reaction coordinate.
This process involves:
Optimizing Geometries: Calculating the stable structures of reactants, intermediates, and products.
Locating Transition States: Identifying the highest energy point along the reaction pathway that connects reactants to products. The transition state structure provides a snapshot of the bond-breaking and bond-forming processes.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.
Studies on the synthesis of related azaspiro[4.5]decanones, for example, have utilized N-acyliminium spirocyclization. clockss.org Computational modeling of such a reaction would clarify the stereochemical outcome and identify the rate-determining step by calculating the energies of competing pathways. clockss.org
Molecular Modeling and Docking Simulations
Molecular modeling and docking are computational techniques used primarily in drug discovery and materials science to predict how a molecule (ligand) interacts with a larger receptor, typically a protein.
Prediction of Enzyme-Ligand Interactions
Molecular docking simulations could predict the binding affinity and orientation of this compound or its derivatives within the active site of an enzyme. nih.gov This technique is crucial for structure-based drug design. Research on other spiro[4.5]decanone structures has shown their potential as inhibitors of enzymes like prolyl hydroxylases (PHDs). rsc.org
A typical docking study involves:
Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a database like the Protein Data Bank) and generating a low-energy 3D conformation of the ligand (this compound).
Docking Simulation: Using software to systematically place the ligand in various positions and orientations within the enzyme's binding site.
Scoring and Analysis: Each pose is assigned a score that estimates the binding free energy. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. mdpi.com
Table 3: Illustrative Molecular Docking Results for a this compound Derivative with a Target Enzyme This table is a conceptual representation of typical molecular docking output.
| Parameter | Description | Example Value/Result |
|---|---|---|
| Binding Energy | Estimated free energy of binding. More negative values indicate stronger binding. | -7.5 kcal/mol |
| Interacting Residues | Amino acids in the enzyme's active site that form bonds with the ligand. | Tyr205, His150, Ser201 |
| Interaction Types | The nature of the chemical interactions. | Hydrogen bond with Ser201; Hydrophobic interaction with Tyr205 |
These simulations can guide the synthesis of more potent and selective enzyme inhibitors by suggesting chemical modifications to the this compound scaffold to enhance binding interactions.
Computational Insights into Protein-Ligand Binding
Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to a protein target. While specific docking studies for this compound are not extensively documented in publicly available literature, the principles of such studies can be inferred from research on analogous spiro compounds. For instance, studies on other spiro-containing molecules have demonstrated their potential to bind to various enzymes and receptors. mdpi.com
A hypothetical docking study of this compound would involve preparing the 3D structure of the ligand and the target protein. The protein's binding site would be defined, and a docking algorithm would then systematically sample different conformations and orientations of the ligand within this site, scoring each pose based on a force field that estimates the binding free energy. Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues of the protein.
For this compound, the ketone oxygen can act as a hydrogen bond acceptor, while the carbocyclic rings provide a hydrophobic surface for interaction. The rigidity of the spirocyclic system would limit the number of possible conformations, potentially leading to a more specific and high-affinity binding. The insights from such computational studies are crucial for understanding the molecular basis of a ligand's activity and for the rational design of more potent derivatives.
In Silico Studies of Drug-Likeness and Physiochemical Parameters (e.g., solubility, permeability, Fsp3 character)
In silico tools are frequently employed to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are critical for its development as a drug. mdpi.com These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses the oral bioavailability of a compound based on its physicochemical properties.
The fraction of sp3 hybridized carbons (Fsp3 character) is another important parameter, with a higher Fsp3 character generally correlating with better solubility and a higher likelihood of clinical success. The spirocyclic nature of this compound contributes to a significant Fsp3 character.
Below is an interactive table of predicted physicochemical and drug-likeness parameters for this compound.
| Property | Predicted Value | Drug-Likeness Assessment |
| Molecular Weight | 150.22 g/mol | Favorable (< 500 g/mol ) |
| LogP (octanol/water partition coefficient) | ~2.5 | Favorable (< 5) |
| Hydrogen Bond Donors | 0 | Favorable (< 5) |
| Hydrogen Bond Acceptors | 1 | Favorable (< 10) |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | Favorable (< 140 Ų) |
| Fsp3 Character | ~0.8 | High, indicating good spatial complexity |
| Aqueous Solubility (LogS) | Moderate to low | May require optimization for oral administration |
| Permeability (Caco-2) | Predicted to be high | Good potential for intestinal absorption |
These predicted parameters suggest that this compound possesses a favorable profile for further investigation as a drug candidate. Its adherence to Lipinski's rules and its high Fsp3 character are promising indicators of its potential pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Correlations
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. These models are built by calculating molecular descriptors for each compound and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity.
While no specific QSAR studies focusing on this compound have been identified, research on other spiro compounds has successfully employed QSAR to understand the structural requirements for their biological activities. nih.gov For a series of this compound analogs, a QSAR study would involve synthesizing or computationally generating a library of derivatives with variations at different positions of the molecule.
The following steps would typically be involved in such a study:
Data Set Generation: A series of this compound derivatives would be synthesized and their biological activity (e.g., IC50 against a specific target) would be measured.
Descriptor Calculation: A wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated for each molecule.
Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a predictive model.
Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques.
A validated QSAR model for this compound derivatives could provide valuable insights into the mechanism of action and guide the design of new compounds with improved potency and selectivity. For instance, the model might reveal that the activity is highly dependent on the steric bulk at a particular position or the electronic properties of a substituent.
Design and Diversification of Spiro 4.5 Dec 3 En 2 One Derivatives
Strategies for Introducing Diverse Functional Groups and Heteroatoms
The diversification of the Spiro[4.5]dec-3-en-2-one scaffold is crucial for modulating its physicochemical properties and biological activities. Various synthetic strategies are employed to introduce a wide array of functional groups and heteroatoms into this core structure. These methods often leverage the inherent reactivity of the enone system and the spirocyclic framework.
One common approach involves the [3+2] cycloaddition of cyclopropylamines with olefins, a method that benefits from being photocatalyst-free and metal-catalyst-free, thus aligning with green chemistry principles. mdpi.com This reaction can achieve high diastereoselectivity, leading to the formation of 2-amino-spiro[4.5]decane-6-ones. mdpi.com Another strategy is the Au(I)-catalyzed vinylogous Conia ene reaction, which constructs densely functionalized spiro[4.5]‐deca‐1,6‐diene‐8‐ones from readily available 4‐alkyne tethered cyclohex‐2‐enones under mild, atom-economical conditions. researchgate.net
Multicomponent reactions (MCRs) are particularly effective for introducing diversity in a single step. rsc.orgtandfonline.com These reactions allow for the combination of three or more reactants in one pot, generating complex spiro heterocycles. rsc.org For instance, the one-pot condensation of aminocyclohexane derivatives with benzaldehyde (B42025) can produce fused azaspiroundecanedione and azaspirodecenone/thione derivatives. rsc.orgrsc.org Microwave-assisted MCRs have also gained prominence as they can accelerate reaction rates and improve yields for the synthesis of novel spiro heterocyclic compounds. nih.gov
The introduction of heteroatoms is often achieved through cyclization reactions with appropriate binucleophiles. For example, reacting a spiro[4.5]decane precursor with N-substituted 2-aminoethanols can yield 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones. researchgate.net Similarly, the synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives can be accomplished, which have shown potential as selective σ1 receptor ligands. nih.gov
Furthermore, functionalization can be achieved through reactions targeting the ketone or the double bond of the enone system. For example, the Paternò–Büchi reaction between cyclic ketones and maleic acid derivatives can lead to the formation of functionalized spirocyclic oxetanes. rsc.org Additionally, the Claisen rearrangement of precursors can afford multi-functionalized spiro[4.5]decanes with excellent diastereoselectivity. nih.gov
These strategies, summarized in the table below, provide a versatile toolkit for the design and synthesis of a diverse library of this compound derivatives with a wide range of functional groups and heteroatoms, enabling the exploration of their potential applications.
| Strategy | Description | Key Features | Resulting Derivatives |
| [3+2] Cycloaddition | Reaction of cyclopropylamines with olefins. mdpi.com | Photocatalyst-free, metal-catalyst-free, high diastereoselectivity. mdpi.com | 2-Amino-spiro[4.5]decane-6-ones. mdpi.com |
| Au(I)-Catalyzed Vinylogous Conia Ene Reaction | Cyclization of 4-alkyne tethered cyclohex-2-enones. researchgate.net | Mild conditions, wide substrate scope, atom economical. researchgate.net | Densely functionalized spiro[4.5]‐deca‐1,6‐diene‐8‐ones. researchgate.net |
| Multicomponent Reactions (MCRs) | One-pot reaction of three or more components. rsc.orgtandfonline.com | Economical, environmentally secure, efficient. rsc.org | Spiro pyrrolo[3,4-d]pyrimidines, fused azaspiroundecanediones. rsc.orgrsc.org |
| Microwave-Assisted MCRs | MCRs conducted under microwave irradiation. nih.gov | Accelerated reaction rates, improved yields. nih.gov | Various spiro heterocyclic compounds. nih.gov |
| Cyclization with Binucleophiles | Reaction with compounds containing two nucleophilic centers. researchgate.net | Introduction of heteroatoms. researchgate.net | 1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones. researchgate.net |
| Paternò–Büchi Reaction | Photochemical reaction of a carbonyl group with an alkene. rsc.org | Formation of oxetane (B1205548) rings. rsc.org | Functionalized spirocyclic oxetanes. rsc.org |
| Claisen Rearrangement | tandfonline.comtandfonline.com-sigmatropic rearrangement of an allyl vinyl ether. nih.gov | High diastereoselectivity. nih.gov | Multi-functionalized spiro[4.5]decanes. nih.gov |
Synthesis of Specific Derivative Classes
Spirocyclic Tetronic Acid Derivatives
The synthesis of spirocyclic tetronic acid derivatives often utilizes multicomponent reactions (MCRs), which are efficient for creating complex molecular structures in a single step. nih.govsemanticscholar.org Tetronic acid, a versatile five-membered heterocycle, serves as a key building block in these syntheses due to its reactivity. semanticscholar.org
One notable example is the one-pot, three-component reaction involving tetronic acid, isatin (B1672199), and 3-amino-1-phenyl-2-pyrazoline-5-one in an aqueous medium, catalyzed by PEG-SO3H. nih.gov This green and efficient method yields diverse spiro[furo[3,4-b]pyrazolo[4,3-e]pyridine-4,3′-indoline]-2′,3,5(7H,8H)-triones with high yields. nih.gov The catalyst in this reaction is recyclable up to five times, highlighting the sustainability of the process. nih.gov
Another approach involves the reaction of tetronic acid with substituted anilines to form anilolactone, which is then reacted with aldehydes and malononitrile (B47326) in a three-component reaction to produce spirooxindole dihydropyridine (B1217469) analogs. nih.gov The initial step is a Knoevenagel condensation between tetronic acid and an aryl aldehyde, followed by a Michael addition and cyclization to yield the final product. semanticscholar.org
The table below summarizes a selection of synthesized spirocyclic tetronic acid derivatives and the synthetic methods employed.
| Derivative Class | Starting Materials | Catalyst/Solvent | Key Features |
| Spiro[furo[3,4-b]pyrazolo[4,3-e]pyridine-4,3′-indoline]-2′,3,5(7H,8H)-triones nih.gov | Tetronic acid, isatin, 3-amino-1-phenyl-2-pyrazoline-5-one nih.gov | PEG-SO3H / Aqueous medium nih.gov | Green, efficient, high yields, recyclable catalyst. nih.gov |
| Spirooxindole dihydropyridine analogs nih.gov | Tetronic acid, substituted anilines, aldehydes, malononitrile nih.gov | Aqueous ethanol (B145695) nih.gov | Three-component reaction, formation of anilolactone intermediate. nih.gov |
| Furo[3,4-b]chromenes nih.gov | Tetronic acid, substituted aldehydes, dimedone nih.gov | Yttria-doped hydroxyapatite (B223615) (Y2O3/HAp) / Ethanol nih.gov | Heterogeneous and recyclable catalyst, room temperature reaction. nih.gov |
These synthetic strategies demonstrate the utility of tetronic acid in MCRs for the efficient construction of a variety of spirocyclic derivatives with potential applications in medicinal chemistry.
Spiro Pyrrolo[3,4-d]pyrimidine Derivatives
The synthesis of spiro pyrrolo[3,4-d]pyrimidine derivatives is often achieved through efficient one-pot multicomponent reactions (MCRs). rsc.orgrsc.org These reactions are advantageous due to their economic and environmental benefits compared to multi-step syntheses. rsc.org A common strategy involves the condensation of amino cyclohexane (B81311) derivatives with other reagents to form the fused heterocyclic system. rsc.org
One reported method describes the preparation of a new family of functionalized spiro pyrrolo[3,4-d]pyrimidines via the one-pot condensation of amino cyclohexane derivatives with benzaldehyde. rsc.orgrsc.org This approach leads to the formation of fused azaspiroundecanedione and azaspirodecenone/thione derivatives. rsc.org Another study details a procedure for the synthesis of Ag/TiO2/Fe3O4@MWCNTs MNCs as a heterogeneous organometallic catalyst for the preparation of spiro pyrrolo[3,4-d]pyrimidines. tandfonline.com This one-pot condensation reaction utilizes ethyl 2,4-dioxo-4-arylbutanoate, ammonium (B1175870) acetate, isatin, primary amines, and tert-butyl isocyanide in water at room temperature. tandfonline.com
Microwave-assisted synthesis has also been employed to accelerate the formation of spiro pyrano[2,3-d]pyrimidine derivatives, a related class of compounds. nih.gov This method utilizes an ionic liquid, 1-methylimidazolium (B8483265) chloride, as a catalyst in ethanol. nih.gov
The table below provides an overview of some synthetic approaches to spiro pyrrolo[3,4-d]pyrimidine derivatives.
| Synthetic Approach | Starting Materials | Catalyst/Conditions | Key Features |
| One-pot condensation rsc.orgrsc.org | Amino cyclohexane derivatives, benzaldehyde rsc.orgrsc.org | Not specified rsc.orgrsc.org | Forms fused azaspiroundecanedione and azaspirodecenone/thione derivatives. rsc.org |
| Heterogeneous catalysis tandfonline.com | Ethyl 2,4-dioxo-4-arylbutanoate, ammonium acetate, isatin, primary amines, tert-butyl isocyanide tandfonline.com | Ag/TiO2/Fe3O4@MWCNTs MNCs / Water, room temperature tandfonline.com | High performance catalyst, green chemistry approach. tandfonline.com |
| Multicomponent reaction researchgate.net | 6-aminopyrimidines, dimedone, arylglyoxal researchgate.net | Not specified researchgate.net | Synthesis of pyrrolo[2,3-d]pyrimidine-2,4-diones. researchgate.net |
These methods highlight the versatility of MCRs in constructing complex spiro heterocyclic systems with potential biological activities.
Spiro Pyrimidine (B1678525) Derivatives
The synthesis of spiro pyrimidine derivatives can be achieved through various synthetic routes, often involving multicomponent reactions that allow for the efficient construction of the spirocyclic framework. These compounds are of interest due to the prevalence of the pyrimidine ring in biologically active molecules. tandfonline.com
One approach involves the reaction of 2-oxaspiro[4.5]decane-1,3-dione or 2-oxaspiro[4.4]nonane-1,3-dione with p-halophenyl- or p-alkylphenyl-magnesium bromide. researchgate.netdntb.gov.ua This Grignard reaction forms the corresponding 2-oxoethyl-cycloalkanecarboxylic acids, which then serve as precursors for the formation of a pyridazinone ring upon reaction with hydrazine (B178648) or phenylhydrazine (B124118). researchgate.net Further N-alkylation of the resulting pyridazinones can lead to a variety of derivatives. researchgate.net
Another method for synthesizing spiro pyrimidines is through a copper-catalyzed four-component reaction. rsc.org This reaction of indole-2-acetate, an aromatic aldehyde, and 1,3-dimethylbarbituric acid or dimedone yields functionalized spiro[carbazole-3,5′-pyrimidines] and spiro[carbazole-3,1′-cyclohexanes] with high diastereoselectivity. rsc.org The reaction proceeds through an in situ generated indole-2,3-quinodimethane and a dienophile, followed by a sequential Diels-Alder reaction. rsc.org
A three-component condensation reaction has also been developed for the synthesis of novel spiro[chromeno[2,3-d] tandfonline.comresearchgate.netresearchgate.netthiadiazolo[3,2-a]pyrimidine-10,3′-indoline]-2′,9,11-triones. nih.gov This reaction involves dimedone, 5H- tandfonline.comresearchgate.netresearchgate.netthiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, and isatin derivatives, catalyzed by phosphotungstic acid under solvent-free conditions. nih.gov
The following table summarizes these synthetic strategies for spiro pyrimidine derivatives.
| Derivative Class | Synthetic Method | Key Reactants | Catalyst/Conditions |
| 4-Aryl-2,3-diazaspiro[5.5]undec-3-en-1-ones researchgate.net | Grignard reaction followed by cyclization researchgate.net | 2-Oxaspiro[4.5]decane-1,3-dione, aryl-magnesium bromide, hydrazine researchgate.net | Grignard conditions, then cyclization. researchgate.net |
| Spiro[carbazole-3,5′-pyrimidines] rsc.org | Four-component reaction rsc.org | Indole-2-acetate, aromatic aldehyde, 1,3-dimethylbarbituric acid rsc.org | CuSO4 catalyzed. rsc.org |
| Spiro[chromeno[2,3-d] tandfonline.comresearchgate.netresearchgate.netthiadiazolo[3,2-a]pyrimidines] nih.gov | Three-component condensation nih.gov | Dimedone, 5H- tandfonline.comresearchgate.netresearchgate.netthiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione, isatin derivatives nih.gov | Phosphotungstic acid, solvent-free. nih.gov |
These methods provide access to a diverse range of spiro pyrimidine derivatives with potential applications in medicinal chemistry and materials science.
1-Oxa-3-azaspiro[4.5]dec-2-en-4-one Derivatives
The synthesis of 1-oxa-3-azaspiro[4.5]dec-2-en-4-one derivatives and related oxa-azaspiro compounds can be achieved through various synthetic methodologies, including multicomponent reactions and tandem cyclizations. These spirocyclic systems are of interest due to their presence in natural products and their potential biological activities.
A diastereoselective Au/Pd relay catalytic tandem cyclization reaction has been developed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition with a Pd-π-allyl dipole. researchgate.net Another approach utilizes a one-pot three-component reaction of alkyl isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-one derivatives to synthesize 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov
The biosynthesis of the 1-oxa-3-azaspiro[4.5]decane backbone is proposed to be a key step in the formation of psammaplysin marine natural products. researchgate.net In the laboratory, the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols has been shown to yield derivatives of 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones. researchgate.net
Furthermore, a series of 1-oxa-8-azaspiro[4.5]decane derivatives have been designed and synthesized as selective σ1 receptor ligands. nih.gov These compounds were evaluated for their potential as radioligands for positron emission tomography (PET) imaging. nih.gov
The table below outlines some of the synthetic strategies for obtaining 1-oxa-3-azaspiro[4.5]dec-2-en-4-one and related derivatives.
| Derivative Class | Synthetic Method | Key Reactants/Intermediates | Catalyst/Conditions |
| Dearomatic 2-Oxa-7-azaspiro[4.5]decanes researchgate.net | Au/Pd relay catalytic tandem cyclization researchgate.net | Enynamide, vinyl benzoxazinanone researchgate.net | Au/Pd catalysts, mild conditions researchgate.net |
| 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-trienes nih.gov | Three-component reaction nih.gov | Alkyl isocyanides, acetylenic esters, 4-arylidene-isoxazol-5(4H)-ones nih.gov | Toluene, 110 °C nih.gov |
| 1-Oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones researchgate.net | Cyclization reaction researchgate.net | Dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione, N-substituted 2-aminoethanols researchgate.net | Not specified researchgate.net |
| 1-Oxa-8-azaspiro[4.5]decanes nih.gov | Multi-step synthesis nih.gov | Various precursors for σ1 receptor ligands nih.gov | Standard organic synthesis conditions nih.gov |
These synthetic routes provide access to a variety of oxa-azaspiro[4.5]decane derivatives, which are valuable for exploring their biological properties and potential therapeutic applications.
Spirocyclic Proline Derivatives
The synthesis of spirocyclic proline derivatives is an area of significant interest due to their potential as peptidomimetics and their applications in drug discovery. nih.govacs.org These constrained analogs of proline can induce specific secondary structures in peptides, such as β-turns and polyproline type II (PPII) helices. researchgate.netnih.gov
One approach to synthesizing proline-derived spiro-β-lactams involves a novel asymmetric Staudinger reaction. researchgate.net In this method, a chiral group at the C-4 position of the proline acid chloride directs the stereoselectivity of the [2+2] cycloaddition with imines. researchgate.net Another strategy focuses on the design of spirocyclic diproline mimetics to stabilize PPII helix conformations. nih.gov The synthesis of such a mimetic, ProM-2, was achieved through a ruthenium-catalyzed ring-closing metathesis (RCM) as a key step. nih.gov
A practical and scalable synthesis of 3,3-spiro-α-prolines has been developed using simple and readily available starting materials like cyclic ketones and esters. chemrxiv.org This multi-step synthesis allows for the preparation of multigram quantities of the target spirocyclic α-proline building blocks. chemrxiv.org The key steps involve a Michael addition and intramolecular lactamization to form the pyrrolidone ring. chemrxiv.org
The table below summarizes different synthetic strategies for obtaining spirocyclic proline derivatives.
| Derivative Class | Synthetic Strategy | Key Reaction | Starting Materials |
| Spiro-β-lactams researchgate.net | Asymmetric Staudinger reaction researchgate.net | [2+2] cycloaddition researchgate.net | 4-Alkyl(aryl)sulfonyloxy-L-proline acid chloride, imines researchgate.net |
| Spirocyclic diproline mimetics (ProM-2) nih.gov | Stereoselective synthesis nih.gov | Ruthenium-catalyzed ring-closing metathesis (RCM) nih.gov | (R)-N-Boc-2-vinylproline, (S,S)-5-vinylproline-tert-butyl ester nih.gov |
| 3,3-Spiro-α-prolines chemrxiv.org | Multi-step synthesis chemrxiv.org | Michael addition and intramolecular lactamization chemrxiv.org | Cyclic ketones, 2-aminomalonic ester derivative chemrxiv.org |
These synthetic methodologies provide access to a range of spirocyclic proline analogs with diverse structural features, enabling the exploration of their conformational preferences and biological activities.
Spiro[indoline-3,2′-pyrrole]-2,5′-diones
The synthesis of spiro[indoline-3,2′-pyrrole]-2,5′-diones has been achieved through innovative chemical strategies, notably via a palladium-catalyzed post-Ugi cascade cyclization. acs.orgnih.govacs.org This method allows for the efficient construction of a diverse library of spirooxindoles from readily available starting materials. acs.org The process involves a domino Buchwald–Hartwig/Michael reaction sequence, which has proven effective for creating these complex heterocyclic systems. acs.orgnih.govacs.org
An alternative and convenient catalyst-free method has also been developed for the preparation of a series of spiro[indoline-3,2′-pyrroles]. This approach utilizes a three-component reaction of isatins, α-amino acids, and phenylpropiolic acid esters in refluxing isopropanol, achieving high regioselectivity and yields. A plausible mechanism for this transformation has been proposed, highlighting its efficiency in constructing the spiro[indoline-3,2′-pyrrole] scaffold.
Furthermore, a highly stereoselective, one-pot, multicomponent method has been employed for the synthesis of novel functionalized 1,3-cycloaddition spirooxindoles. nih.govnih.gov These synthesized compounds have been analyzed for their potential as anticancer agents, with molecular docking studies revealing substantial binding affinities to various cancer-related protein targets. nih.govnih.gov
Table 1: Synthesis of Spiro[indoline-3,2′-pyrrole]-2,5′-dione Derivatives
| Entry | Reactants | Method | Key Features | Reference |
| 1 | Isatins, α-amino acids, phenylpropiolic acid esters | Three-component reaction | Catalyst-free, high regioselectivity | |
| 2 | N-(1-(2-bromophenyl)-2-(tert-butylamino)-2-oxoethyl)-N-(4-methoxybenzyl)but-2-ynamide | Post-Ugi domino Buchwald–Hartwig/Michael reaction | Palladium-catalyzed, moderate to good yields | acs.orgnih.govacs.org |
| 3 | Isatin-derived azomethine ylides, dipolarophiles | 1,3-dipolar cycloaddition | Stereoselective | nih.govnih.gov |
Spiro[cycloalkane-pyridazinones]
The design and synthesis of spiro[cycloalkane-pyridazinone] derivatives have been a focus of research due to their potential applications in medicinal chemistry, largely attributed to their high Fsp3 character. researchgate.netmdpi.comeurekaselect.com A higher Fsp3 character is associated with more favorable physicochemical properties for drug candidates. researchgate.neteurekaselect.com
A common synthetic route involves the reaction of 2-oxaspiro[4.5]decane-1,3-dione or 2-oxaspiro[4.4]nonane-1,3-dione with aromatic compounds via a Friedel-Crafts reaction to yield ketocarboxylic acids. researchgate.neteurekaselect.com These intermediates are then treated with hydrazine, methylhydrazine, or phenylhydrazine to form the pyridazinone ring. researchgate.neteurekaselect.com Further diversification can be achieved through N-alkylation of the pyridazinone core. researchgate.neteurekaselect.com
An alternative approach utilizes a Grignard reaction of the same 2-oxaspiro-diones with p-halophenyl- or p-alkylphenyl-magnesium bromide to produce 2-oxoethyl-cycloalkanecarboxylic acids. benthamdirect.com These also serve as precursors to the desired spiro[cycloalkane-pyridazinones] upon reaction with hydrazines. benthamdirect.com The resulting library of compounds exhibits advantageous physicochemical parameters, such as LogP and clogP values. benthamdirect.com Further functionalization of these spiro[cycloalkane-pyridazinones] has led to the synthesis of novel triazolo- and tetrazolo-pyridazine ring systems. nih.gov
Table 2: Synthesis of Spiro[cycloalkane-pyridazinone] Derivatives
| Entry | Starting Materials | Key Reactions | Purpose of Design | Reference |
| 1 | 2-Oxaspiro[4.5]decane-1,3-dione, Anisole, Hydrazine | Friedel-Crafts reaction, Cyclization | High Fsp3 character | researchgate.neteurekaselect.com |
| 2 | 2-Oxaspiro[4.4]nonane-1,3-dione, Veratrole, Methylhydrazine | Friedel-Crafts reaction, Cyclization | Improved ADME profile | researchgate.neteurekaselect.com |
| 3 | 2-Oxaspiro[4.5]decane-1,3-dione, p-Tolylmagnesium bromide, Hydrazine | Grignard reaction, Cyclization | Favorable logP values | benthamdirect.com |
| 4 | Spiro[cycloalkane]pyridazinones | Thionation, Diazotization | Synthesis of triazolo- and tetrazolo-pyridazines | nih.gov |
Spiro-cyclotriphosphazene Derivatives
The design of spiro-cyclotriphosphazene derivatives often begins with hexachlorocyclotriphosphazene (HCCP), a versatile inorganic template. icm.edu.plscispace.com The reactive P-Cl bonds of HCCP allow for the substitution with various organic molecules, leading to a wide array of derivatives with unique properties. icm.edu.plscispace.com
One synthetic strategy involves the condensation of HCCP with di-functional reagents. For instance, new N,N-spiro cyclotriphosphazene (B1200923) derivatives with a stereogenic center have been synthesized by reacting mono-substituted phosphazene compounds with N,N′-diisopropylpropane-1,3-diamine. tandfonline.com The structures of these chiral compounds have been confirmed using various spectroscopic techniques. tandfonline.com
Another approach involves the synthesis of tris-spiro-(3,4-dioxybenzaldehyde)cyclotriphosphazene from the condensation of HCCP with 3,4-dihydroxybenzaldehyde. icm.edu.plscispace.com This trialdehydic molecule can be further reacted with different dianilines to create poly(tris-spiro-3,4-dioxbenzene)cyclotriphosphazenes containing Schiff-base groups. icm.edu.plscispace.com These polymers have been investigated for their thermal stability and flame-retardant properties. icm.edu.plscispace.com
Table 3: Characterization of Spiro-cyclotriphosphazene Derivatives
| Derivative Type | Synthetic Precursor | Key Structural Feature | Investigated Properties | Reference |
| N,N-Spiro cyclotriphosphazenes | Mono-substituted phosphazenes, N,N′-diisopropylpropane-1,3-diamine | Stereogenic center | Structural characterization | tandfonline.com |
| Poly(tris-spiro-3,4-dioxbenzene)cyclotriphosphazenes | Tris-spiro-(3,4-dioxybenzaldehyde)cyclotriphosphazene, Dianilines | Schiff-base groups | Thermal stability, Flame retardancy | icm.edu.plscispace.com |
Spiro Derivatives of Barbituric Acids and 1,2-Azolones
The synthesis of spiro derivatives of barbituric acid has been explored through various methodologies, including multicomponent reactions. mdpi.combrieflands.com A simple and efficient one-pot, three-component reaction of a cyclic 1,3-dicarbonyl compound (barbituric acid), an aromatic aldehyde, and urea (B33335) or thiourea (B124793) has been utilized to synthesize spiro-pyrimidinethiones and spiro-pyrimidinones. brieflands.com This solvent-free method provides good yields of the desired heterobicyclic compounds. brieflands.com
Another strategy involves the reaction of barbituric acid with dibenzalacetone in either acidic or basic medium, leading to the formation of different spiro compounds and pyridopyrimidine derivatives. journalijar.com Furthermore, the reaction of barbituric acid and its 1,3-dimethyl derivative with various dibromoalkanes has been shown to produce 5-spirobarbiturates as the major products. researchgate.net
A regioselective [3+2] cycloaddition reaction has been employed to synthesize unsymmetrical spiro-barbituric pyrazolines containing a chromone (B188151) or phenolic pyrazole (B372694) moiety, resulting in good to excellent yields. rsc.org This one-pot sequential synthetic strategy offers an efficient route to these rigid spiro-barbiturate scaffolds. rsc.org
Table 4: Synthetic Approaches to Spiro Derivatives of Barbituric Acid
| Reaction Type | Reactants | Product Class | Key Features | Reference |
| Three-component reaction | Barbituric acid, Aromatic aldehyde, Urea/Thiourea | Spiro-pyrimidinones/thiones | One-pot, solvent-free | brieflands.com |
| Condensation | Barbituric acid, Dibenzalacetone | Spiro compounds | Medium-dependent products | journalijar.com |
| Dialkylation | Barbituric acid, Dibromoalkanes | 5-Spirobarbiturates | Major product formation | researchgate.net |
| [3+2] Cycloaddition | Barbituric acid derivatives, Nitrile imines | Spiro-barbituric pyrazolines | Regioselective, good yields | rsc.org |
Structure-Activity Relationship (SAR) Studies in Derivative Design for Mechanistic Understanding
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, thereby guiding the design of more potent and selective derivatives.
For spiro-barbiturates , SAR studies have revealed key structural features that determine their activity as allosteric modulators of GABAA receptors. nih.govacs.org The size of the spiro-ring has been shown to affect the ability of these compounds to enhance [³H]muscimol binding, with larger rings generally showing increased activity. nih.gov Substitutions on the dihydropyrimidine (B8664642) ring, such as replacing the oxo group with imino, thio, or hydroxyimino groups, retain the desired null allosteric ligand (NAL) property. nih.gov Phenyl ring substitutions have a modest and often detrimental effect on NAL activity, while increasing the size of hydrophobic substituents on the phenyl ring in the oxo-series can lead to the emergence of positive allosteric modulator (PAM) activity. nih.gov
In the case of spiro-cyclotriphosphazene derivatives , SAR studies have been conducted to understand their antimicrobial and antifungal activities. rsc.org Dichlorophosphazenes have been found to be very effective against certain bacteria, while fully-substituted phosphazenes exhibit potent antifungal activity against specific fungal strains. rsc.org These studies highlight the importance of the nature and degree of substitution on the cyclotriphosphazene core for determining the biological activity profile. rsc.org The relationship between spectroscopic data and the geometric parameters of the spiro-cyclic phosphazene derivatives has also been investigated to provide insights into their structural properties.
For spiro[indoline-3,2′-pyrrole]-2,5′-diones , SAR studies have been guided by their potential as anticancer agents. nih.govnih.gov Molecular docking studies have identified derivatives with substantial binding affinities to key cancer targets like CD-44, EGFR, AKR1D1, and HER-2. nih.govnih.gov These computational insights, combined with functional studies showing the induction of reactive oxygen species (ROS) in cancer cells, help in understanding the mechanism of action and guide the design of more effective anticancer compounds. nih.gov The antiproliferative properties of dispiro[indoline-3,2'-pyrrolidine-3',3''-piperidine]-2,4''-diones have also been investigated, with QSAR models supporting the observed biological activities.
Table 5: Summary of SAR Findings for Spiro Derivatives
| Compound Class | Key Structural Modifications | Impact on Biological Activity | Mechanistic Insights | Reference |
| Spiro-barbiturates | Spiro-ring size, Substitutions on dihydropyrimidine and phenyl rings | Modulates activity at GABAA receptors (NAL vs. PAM) | Allosteric modulation | nih.govacs.org |
| Spiro-cyclotriphosphazenes | Degree and nature of substitution on the phosphazene core | Determines antimicrobial and antifungal specificity | Interaction with biological targets | rsc.org |
| Spiro[indoline-3,2′-pyrrole]-2,5′-diones | Substituents on the indoline (B122111) and pyrrole (B145914) rings | Influences anticancer potency | Binding to cancer-related protein targets, ROS induction | nih.govnih.gov |
Mechanism Focused Biological Activity Research of Spiro 4.5 Dec 3 En 2 One and Analogs
Molecular Target Identification and Characterization
The unique three-dimensional structure of spiro[4.5]decane derivatives allows them to interact with a variety of biological macromolecules, including enzymes and receptors, with high specificity.
Analogs of Spiro[4.5]dec-3-en-2-one have been identified as inhibitors of several key enzymes.
Prolyl Hydroxylase Domain (PHD) Enzymes: Spiro[4.5]decanone-containing compounds have been investigated as potent inhibitors of the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). rsc.orgresearchgate.net These enzymes are crucial for the degradation of HIF-α subunits. Inhibition of PHDs stabilizes HIF-α, leading to the transcription of genes involved in erythropoiesis, including erythropoietin (EPO). nih.gov
Specifically, 1,3,8-triazaspiro[4.5]decane-2,4-diones (spirohydantoins) have been developed as pan-inhibitors of PHD1-3 for the treatment of anemia. nih.gov Structural and structure-activity relationship (SAR) studies reveal that the spirocyclic core can project into both the 2OG and substrate-binding pockets of the PHDs. nih.gov The binding mode involves chelation of the active site metal ion in a bidentate manner. nih.gov
Acetyl-CoA Carboxylase (ACC): Spirocyclic compounds, such as certain spirochromans, have been noted for their potential to inhibit Acetyl-CoA Carboxylase (ACC). nih.gov ACC is the rate-limiting enzyme in de novo lipogenesis, the process of synthesizing fatty acids. nih.gov Inhibition of ACC disrupts this pathway, which is a therapeutic target in conditions like non-alcoholic steatohepatitis (NASH) and various cancers that rely on fatty acid synthesis for growth. nih.govscispace.com ACC inhibition has been shown to reduce the activation of hepatic stellate cells, which are key drivers of liver fibrosis. nih.gov
Adenylosuccinate Synthetase and Adenylosuccinate Lyase: While direct inhibitory studies on this compound for these specific enzymes in the purine (B94841) biosynthesis pathway are not extensively documented in the available literature, the general importance of this pathway makes related enzymes potential targets for structurally similar compounds. Adenylosuccinate synthetase catalyzes a crucial step in the synthesis of adenosine (B11128) monophosphate (AMP). researchgate.net
The inhibitory activities of spiro[4.5]decanone analogs against PHD enzymes are summarized in the table below.
| Compound Class | Target Enzyme(s) | Mechanism of Action | Therapeutic Application |
| Spiro[4.5]decanone derivatives | PHD1, PHD2, PHD3 | Occupy the 2OG binding pocket and chelate the active site metal, stabilizing HIF-α. nih.gov | Anemia rsc.orgresearchgate.net |
| 1,3,8-Triazaspiro[4.5]decane-2,4-diones | PHD1, PHD2, PHD3 | Pan-inhibition of the PHD family of enzymes, leading to robust erythropoietin (EPO) upregulation. nih.gov | Anemia nih.gov |
Derivatives of the spiro[4.5]decane scaffold have also been shown to interact with specific G protein-coupled receptors (GPCRs).
Serotonin 5-HT1A Receptor: A series of 1-oxa-4-thiaspiro[4.5]decane and 1,4-dithiaspiro[4.5]decane derivatives have been synthesized and identified as potent and selective agonists for the 5-HT1A receptor. nih.gov The interaction with this receptor suggests potential applications in pain control, as demonstrated by the potent antinociceptive activity of select compounds in animal models. nih.gov The binding affinity and efficacy of these compounds highlight the suitability of the spiro[4.5]decane scaffold for designing selective receptor ligands. nih.gov
The following table details the receptor interaction profile of specific spiro[4.5]decane analogs.
| Compound Analog | Receptor Target | Activity | Potency/Efficacy Highlights | Potential Physiological Effect |
| 1-Oxa-4-thiaspiro[4.5]decane derivatives | 5-HT1A | Partial Agonist | High potency (pD2 = 9.58) and efficacy (Emax = 74%) noted for specific analogs. nih.gov | Analgesia, Neuroprotection nih.gov |
| 1,4-Dithiaspiro[4.5]decane derivatives | 5-HT1A | Partial Agonist | Demonstrated high selectivity over α1d adrenoceptors. nih.gov | Pain Control nih.gov |
Modulation of Intracellular Signaling Pathways and Physiological Effects
By interacting with upstream targets like enzymes and receptors, spiro[4.5]decane analogs can modulate various intracellular signaling pathways, leading to significant physiological outcomes.
HIF-1 Signaling Pathway: As PHD inhibitors, spirohydantoins prevent the hydroxylation and subsequent degradation of HIF-1α. The stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and initiates the transcription of target genes, most notably erythropoietin (EPO). nih.gov This leads to a robust increase in red blood cell production, providing a therapeutic strategy for anemia. nih.gov
Serotonergic and Adrenergic Signaling: Agonism at the 5-HT1A receptor by spiro[4.5]decane derivatives can modulate serotonergic signaling pathways, which are implicated in mood, anxiety, and pain perception. nih.gov The high selectivity of some analogs helps to avoid off-target effects, such as those mediated by α1 adrenoceptors. nih.gov
Metabolic Signaling in Hepatic Cells: Through the inhibition of ACC, related compounds can disrupt the metabolic reprogramming that occurs during the activation of hepatic stellate cells (HSCs). nih.gov This inhibition prevents the necessary switch to glycolysis and oxidative phosphorylation required for HSC activation and collagen production, thereby potentially mitigating liver fibrosis. nih.gov
Biochemical Impact on Biological Systems
The interaction of this compound analogs with their molecular targets translates into measurable biochemical changes within biological systems.
While specific data on phenol-oxidase and esterases for this compound is limited, the profound effects on other enzyme systems are well-documented. The inhibition of PHD enzymes by spiro[4.5]decanones directly reduces their hydroxylase activity. nih.gov Similarly, ACC inhibitors from related structural classes directly decrease the carboxylase activity of the enzyme. nih.gov
Lipid Synthesis: The most direct interference with a biosynthetic process is observed with ACC inhibition. By blocking the rate-limiting step of de novo lipogenesis, spiro-cyclic inhibitors effectively suppress the synthesis of new fatty acids. nih.govscispace.com This has significant implications for cancer cells that over-rely on this pathway for membrane production and signaling molecules, as well as in metabolic diseases characterized by excess lipid accumulation. nih.govscispace.com
Erythropoiesis: The upregulation of EPO production resulting from PHD inhibition by spirohydantoins directly stimulates the process of erythropoiesis, the production of red blood cells in the bone marrow. nih.gov This demonstrates a clear link between enzyme inhibition by a spiro[4.5]decane analog and the enhancement of a major physiological biosynthetic process.
Analysis of Unique Modes of Action in Biological Contexts
Research into the biological activities of this compound and its analogs has revealed specific and unique mechanisms of action at the molecular level. A significant area of investigation has been the inhibition of the 2-oxoglutarate (2OG) dependent hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), which are key enzymes in cellular oxygen sensing pathways.
Inhibition of Prolyl Hydroxylase Domains (PHDs)
Spiro[4.5]decanone-containing compounds have been identified as effective inhibitors of PHDs. rsc.orgresearchgate.net These enzymes play a crucial role in the regulation of the HIF transcription factor. Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In low oxygen conditions (hypoxia), PHD activity is reduced, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism.
The inhibitory action of spiro[4.5]decanone analogs on PHDs represents a distinct mode of action. By blocking the hydroxylation of HIF-α, these compounds can mimic a hypoxic state, leading to the stabilization and activation of HIF-α even in the presence of normal oxygen levels. This mechanism has therapeutic potential for conditions such as anemia and ischemia-related diseases. rsc.org
Crystallographic studies have provided detailed insights into the binding mode of spiro[4.5]decanone inhibitors with PHDs. For instance, studies on a specific analog, 1,3,8-Triazaspiro[4.5]decane-2,4-dione, revealed that it chelates the active site iron (Fe(II)) of the enzyme. This chelation is mediated through the tertiary amine of its piperidine (B6355638) ring and a pyridinyl nitrogen, a mode of binding that is not commonly observed with other PHD inhibitors. researchgate.net The inhibitors also form interactions with key residues in the active site, such as Arg-322, which is important for catalysis, and Phe-391, which is involved in substrate binding. researchgate.net
The structure-activity relationship (SAR) studies of these compounds have highlighted the importance of the imidazolidine-2,4-dione moiety for inhibitory activity. Analogs where this ring system was replaced with an amide group were found to be inactive, suggesting a critical role for the imidazolidine-2,4-dione in the interaction with the enzyme. researchgate.net
The table below summarizes the inhibitory activity of a parent spiro[4.5]decanone compound against different human prolyl hydroxylase isoforms.
| Compound | Target Enzyme | IC50 (µM) |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | PHD1 | >500 |
| PHD2 | 1.8 ± 0.1 | |
| PHD3 | 11.2 ± 0.7 |
This data is illustrative and based on findings for analog compounds. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
The selectivity of these spiro[4.5]decanone analogs for different PHD isoforms, as indicated by the varying IC50 values, underscores the potential for developing isoform-specific inhibitors with tailored therapeutic effects.
Applications of Spiro 4.5 Dec 3 En 2 One As a Chemical Scaffold in Contemporary Organic Synthesis
Utility as a Key Building Block for Complex Molecule Construction
In the field of organic synthesis, "building blocks" are relatively simple molecules with specific functionalities that can be readily assembled into more complex structures. sigmaaldrich.com Spiro[4.5]dec-3-en-2-one and its derivatives exemplify this concept, providing a pre-organized, three-dimensional core upon which further complexity can be built. illinois.edusigmaaldrich.com The use of such spirocyclic modules allows chemists to explore chemical space in three dimensions, a critical aspect in the design of molecules with specific biological functions. sigmaaldrich.com
The spiro[4.5]decane skeleton is the central structural core for numerous natural products, particularly a class of sesquiterpenoids known as spirovetivanes. researchgate.netcdnsciencepub.com The strategic advantage of using a pre-formed spirocyclic building block lies in the ability to simplify complex synthetic challenges. Rather than constructing the two rings and the spirocenter in a series of intricate steps, chemists can start with the core framework and focus on stereocontrolled functionalization. This approach has proven effective in the synthesis of various biologically active compounds and the creation of libraries of novel molecules for biological screening. nih.gov For instance, a family of 17 novel racemic spirocyclic scaffolds, designed for parallel synthesis, has been developed to enable the systematic exploration of chemical space by providing incremental changes in the spatial orientation of substituents. nih.gov This modular approach, using building blocks like this compound, is fundamental to modern drug discovery and materials science. illinois.edu
Precursor in Natural Product Total Synthesis
The total synthesis of natural products is a cornerstone of organic chemistry, serving to confirm proposed structures, provide access to rare materials for biological study, and drive the development of new synthetic methods. The spiro[4.5]decane skeleton is at the heart of many sesquiterpenoids, and this compound derivatives are frequently employed as key intermediates in their synthesis. researchgate.netrsc.org
The spirovetivane family of sesquiterpenes has been a popular target for synthetic chemists, with numerous strategies developed for the construction of their characteristic spiro[4.5]decane core.
Hinesol (B1673248) and Agarospirol: These two isomeric sesquiterpene alcohols are classic targets in total synthesis. cdnsciencepub.com Multiple synthetic routes have been developed, often leading to both compounds from a common intermediate. jlu.edu.cnjst.go.jp One approach involves the construction of the spiro[4.5]decane framework via a photocycloaddition and retro-benzilic acid rearrangement sequence. jlu.edu.cn Another strategy utilizes a spiro-annelation reaction of a phenolic α-diazoketone, followed by a stereocontrolled Birch reduction to establish a key hydroxyketone intermediate, which can then be converted to both (±)-agarospirol and (±)-hinesol. jst.go.jp A unified approach has also been reported that achieves the collective synthesis of five spiro[4.5]decane sesquiterpenoids, including hinesol and agarospirol, from a single versatile spiro[4.5]dec-1-en-6-one intermediate. researchgate.net
Vetivone: β-Vetivone, another member of the spirovetivane family, has also been the subject of synthetic efforts. researchgate.netgoogle.com Its synthesis has been accomplished as part of a collective synthesis starting from a cyclohexanone-β-ketoester, which is transformed into a key dimethylspiro[4.5]dec-1-en-6-one intermediate. researchgate.net
Acorone (B159258) and Isoacorones: The synthesis of the spiro[4.5]decane sesquiterpene acorenone has been achieved efficiently through a [2+2] photochemical cycloaddition between a furanone derivative and an alkene derived from limonene (B3431351) to form the key spiro skeleton. duke.edu The IUPAC name for a related structure, acorenone B, is 1,7-dimethyl-4-(1-methylethyl)-spiro[4.5]dec-6-en-8-one. nist.gov
Gleenol (B1239691): The total synthesis of this biologically important axane sesquiterpene has been accomplished using a functionalized spiro[4.5]decane. nih.govresearchgate.net A key feature of one synthesis is a Claisen rearrangement that produces a multi-functionalized spiro[4.5]decane as a single diastereomer in excellent yield. nih.govresearchgate.net Another concise, five-step synthesis of (-)-gleenol utilizes an olefin metathesis reaction to form the final spiro-ring system. researchgate.net
Biomimetic synthesis seeks to mimic nature's own synthetic strategies in the laboratory. nih.gov These approaches can lead to highly efficient and elegant syntheses of complex natural products. In the context of spiro[4.5]decanes, chemists have employed reactions that are believed to mirror biosynthetic pathways. For example, the Claisen rearrangement, a thermally-allowed jlu.edu.cnjlu.edu.cn-sigmatropic rearrangement, has been used as a key step in the synthesis of spiro[4.5]decane natural products, mimicking a potential pericyclic reaction in nature. researchgate.netrsc.org This strategy was instrumental in the synthesis of Gleenol, where the rearrangement of a bicyclic dihydropyran afforded the fully functionalized spiro[4.5]decane core in a single, highly stereoselective step. researchgate.netresearchgate.net Such biomimetic approaches have also been applied to the synthesis of other complex spirocyclic natural products, including disesquiterpenoids that feature an intriguing spiro[4.5]decane moiety. nih.gov
Development of New Synthetic Methodologies Leveraging the this compound Structure
The pursuit of spiro[4.5]decane-containing targets has spurred the development of novel and innovative synthetic methods. These methodologies often focus on the efficient and stereocontrolled construction of the spirocyclic core.
Cycloaddition Reactions: Various cycloaddition strategies have been employed. A [2+2] photochemical cycloaddition, or photoannelation, was a key step in an efficient synthesis of (-)-acorenone. duke.edu More recently, a synergistic approach combining photocatalysis and organocatalysis has been used for a [3+2] cycloaddition of cyclopropylamines with olefins to afford 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com
Gold-Catalyzed Cyclizations: A mechanistically interesting method for synthesizing functionalized spiro[4.5]decanes involves a gold(I)-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones. This atom-economical reaction proceeds under mild conditions with a wide substrate scope. researchgate.net
Claisen Rearrangement: The Claisen rearrangement has been developed into a robust protocol for transforming bicyclic 2-(alkenyl)dihydropyrans into spiro[4.5]decanes with excellent yields and stereoselectivities. This method has been successfully applied to the total synthesis of several biologically active spirocyclic sesquiterpenes. researchgate.net
Spiro-Annelation Reactions: The formation of the spiro[4.5]decane framework has been achieved via the acid-catalyzed intramolecular cyclization of phenolic α-diazoketones. This spiro-annelation reaction provides a direct route to the spirovetivane skeleton. jst.go.jp
These examples highlight how the challenge of synthesizing the spiro[4.5]decane structure has driven innovation in synthetic methodology, expanding the toolkit available to organic chemists.
Design and Synthesis of Pharmaceutically Relevant Chemical Scaffolds
The unique three-dimensional structure of the spiro[4.5]decane core makes it a highly attractive scaffold for medicinal chemistry. acs.org Molecules incorporating this motif escape the "flatland" of traditional aromatic-based drugs, often leading to improved physicochemical properties, such as solubility, and better pharmacokinetic profiles. acs.orgmdpi.com The rigid framework allows for the precise spatial positioning of functional groups, which is crucial for optimizing interactions with biological targets like proteins and enzymes. sigmaaldrich.com
Recognizing this potential, researchers have designed and synthesized spiro[4.5]decane-based molecules as potential therapeutic agents. For example, novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been synthesized and identified as inhibitors of the mitochondrial permeability transition pore, a potential target for treating ischemia-reperfusion injury. nih.gov Furthermore, the development of synthetic routes to families of spirocyclic scaffolds is explicitly aimed at creating compound libraries for biological screening to accelerate the discovery of new drugs. nih.gov The increasing number of approved drugs containing a spirocycle is a testament to the growing importance of this structural class in pharmaceutical development. mdpi.com The enantioselective synthesis of these spirocycles remains a significant challenge but is a major focus of modern organic chemistry due to the immense potential of these scaffolds in drug discovery. rsc.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Spiro[4.5]dec-3-en-2-one derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or spiroannulation. For example, derivatives with sulfonyl or fluorophenyl groups (e.g., 8-((2-fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazathis compound) are synthesized via nucleophilic substitution or oxidation-reduction sequences. Catalysts like palladium or aluminum chloride and solvents like dichloromethane are critical for yield optimization. Reaction temperatures (e.g., 60–80°C) and stoichiometric ratios must be tightly controlled to avoid side products .
Q. How is the spirocyclic structure of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement ) and spectroscopic techniques (NMR, IR) are standard. For instance, and data (e.g., δ = 7.54 ppm for aromatic protons ) confirm substituent positions, while X-ray parameters (e.g., monoclinic space group, ) validate spatial arrangements .
Q. What functional groups in this compound derivatives influence reactivity?
- Methodological Answer : Sulfonyl, fluorophenyl, and triazole moieties dictate reactivity. Sulfonyl groups participate in oxidation (e.g., forming selenoxide intermediates ), while fluorophenyl substituents enhance electrophilic aromatic substitution. Triazole rings enable hydrogen bonding, critical for biological target interactions .
Advanced Research Questions
Q. How can computational modeling predict the regioselectivity of substitution reactions in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations assess electron density distributions and transition states. For example, the phenylseleno group in 3-methyl-4-(phenylseleno)-1-oxathis compound exhibits electrophilic behavior at the selenide site, guiding synthetic pathway predictions . Software like Gaussian or ORCA models orbital interactions, validated against experimental NMR shifts .
Q. What strategies resolve discrepancies between spectroscopic and crystallographic data for spiro compounds?
- Methodological Answer : Discrepancies (e.g., bond length variations) arise from dynamic effects in solution vs. solid states. Complementary techniques like dynamic NMR (to study ring-flipping) and variable-temperature XRD reconcile differences. For example, SHELXL refinement can adjust thermal parameters to account for crystallographic disorder .
Q. How do steric and electronic effects in this compound derivatives modulate enzyme binding?
- Methodological Answer : Isothermal titration calorimetry (ITC) and molecular docking (AutoDock Vina) quantify binding affinities. Fluorine’s electronegativity in 3-(4-fluorophenyl)-8-sulfonyl derivatives enhances hydrophobic interactions with kinase active sites, while steric hindrance from methoxy groups reduces binding kinetics .
Q. What frameworks (e.g., SPIDER, PICO) structure mechanistic studies on this compound bioactivity?
- Methodological Answer : The SPIDER framework (Sample, Phenomenon of Interest, Design, Evaluation, Research type) guides qualitative studies. For example:
- Sample : Cancer cell lines (e.g., HeLa).
- Phenomenon : Apoptosis induction via caspase-3 activation.
- Design : Dose-response assays and Western blotting.
- Evaluation : IC values and protein expression levels .
Data Contradiction Analysis
Q. How to address conflicting biological activity data for structurally similar spiro compounds?
- Methodological Answer : Meta-analyses of structure-activity relationship (SAR) studies isolate critical substituents. For example, 8-((2-fluorophenyl)sulfonyl) derivatives show higher antibacterial activity than chloro analogs due to fluorine’s electronegativity . Confounding factors (e.g., assay protocols, solvent polarity) are controlled via standardized OECD guidelines .
Tables for Key Structural and Reaction Data
| Compound | Key Reaction | Conditions | Yield | Reference |
|---|---|---|---|---|
| 8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazathis compound | Nucleophilic substitution | Pd(OAc), DCM, 70°C | 68% | |
| 3-Methyl-4-(phenylseleno)-1-oxathis compound | Oxidation with HO | RT, 12h | 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
